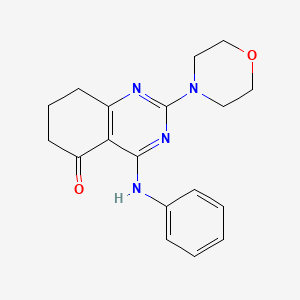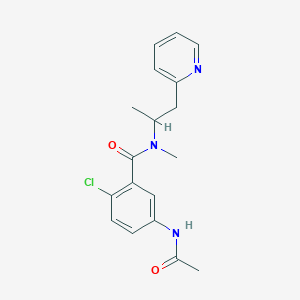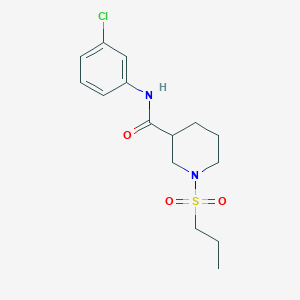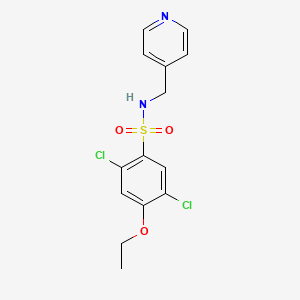
1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Descripción general
Descripción
1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone, also known as MEAI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MEAI belongs to the class of indole-based compounds, which have been extensively studied for their various biological activities. In
Mecanismo De Acción
1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of various physiological processes such as mood, cognition, and perception. By binding to this receptor, 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone can modulate its activity and influence these processes. Additionally, 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone has been shown to inhibit the reuptake of serotonin, further enhancing its effects on the 5-HT2A receptor.
Biochemical and Physiological Effects
The activation of the 5-HT2A receptor by 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone has been shown to have various effects on the brain and body. In the brain, it can lead to changes in mood, perception, and cognition. In the body, it can affect various physiological processes such as blood pressure, heart rate, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone is its high affinity for the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, its ability to inhibit serotonin reuptake can enhance its effects on the receptor. However, one limitation of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone is its relatively low potency compared to other 5-HT2A receptor agonists such as DOI and LSD.
Direcciones Futuras
There are several potential future directions for research on 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone and its effects on various physiological processes. Finally, the development of more potent and selective 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone analogs could lead to new tools for studying the 5-HT2A receptor and its role in health and disease.
Aplicaciones Científicas De Investigación
1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
Propiedades
IUPAC Name |
1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-12(8(2)14)10-6-9(15-3)4-5-11(10)13-7/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKHPGZPVMZOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzylthio)-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5491558.png)

![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5491569.png)

![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5491591.png)
![N'-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-N,N-dimethylurea](/img/structure/B5491599.png)
![6,8,9-trimethyl-4-propyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5491607.png)


![ethyl 1-[2-(4-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5491615.png)
![4-(1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B5491632.png)


![ethyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5491665.png)